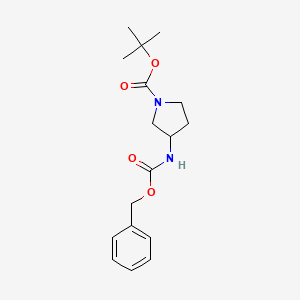

1-Boc-3-Cbz-Aminopyrrolidine

描述

准备方法

The synthesis of 1-Boc-3-Cbz-Aminopyrrolidine involves multiple steps, typically starting with the protection of the amino group of pyrrolidine. The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl dicarbonate in the presence of a base such as triethylamine. The carbobenzyloxy (Cbz) group is then added using benzyl chloroformate. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis routes are well-established and can be scaled up for larger quantities.

化学反应分析

1-Boc-3-Cbz-Aminopyrrolidine undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, while the Cbz group can be removed via catalytic hydrogenation using palladium on carbon and hydrogen gas.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.

Common reagents used in these reactions include trifluoroacetic acid, palladium on carbon, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

- Building Block for Complex Molecules : 1-Boc-3-Cbz-Aminopyrrolidine serves as a versatile building block in organic synthesis. It is often employed in the preparation of more complex structures due to its ability to undergo various reactions while maintaining its protective groups.

- Peptide Synthesis : The compound is particularly valuable in peptide chemistry. The Boc group can be selectively removed under acidic conditions, enabling the coupling with other amino acids. The Cbz group can be removed via hydrogenation, allowing for further elongation of peptide chains.

Medicinal Chemistry

- Pharmaceutical Development : In medicinal chemistry, this compound is used in the development of pharmaceutical compounds, especially those targeting neurological and psychiatric disorders. Its derivatives have shown potential therapeutic effects, making it a focus in drug design.

- Biologically Active Peptides : Research has demonstrated its utility in synthesizing biologically active peptides that exhibit significant pharmacological activities, including anticonvulsant and anti-inflammatory properties .

Biological Studies

- Enzyme Mechanisms and Protein Interactions : The compound is utilized in studying enzyme-substrate interactions and protein-ligand binding. Its protective groups facilitate selective deprotection, allowing researchers to investigate specific biological pathways .

- Chemical Biology Applications : this compound is also employed as a tool for structure-activity relationship studies, providing insights into the conformation and function of peptide-based drugs .

Industrial Applications

- Production of Specialty Chemicals : While primarily used in research settings, this compound can also be applied in the industrial production of fine chemicals and intermediates. Its unique structure makes it suitable for various chemical processes.

Case Study 1: Synthesis of Bioactive Peptides

A study highlighted the successful synthesis of several bioactive peptides using this compound as a key intermediate. The selective deprotection strategies employed allowed for efficient coupling reactions that yielded peptides with enhanced biological activity.

Case Study 2: Enzyme Interaction Studies

Another research effort utilized this compound to investigate enzyme mechanisms. By employing this compound as a substrate analog, researchers were able to elucidate critical interactions between enzymes and their substrates, providing insights into enzymatic activity modulation.

作用机制

The mechanism of action of 1-Boc-3-Cbz-Aminopyrrolidine is primarily related to its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The Boc group can be removed under acidic conditions, while the Cbz group can be removed via hydrogenation .

相似化合物的比较

1-Boc-3-Cbz-Aminopyrrolidine is unique due to the presence of both Boc and Cbz protecting groups. Similar compounds include:

1-Boc-3-aminopyrrolidine: Lacks the Cbz group and is used for simpler protection strategies.

3-(Boc-amino)pyrrolidine: Another variant with only the Boc group.

1-Cbz-3-aminopyrrolidine: Contains only the Cbz group and is used in different synthetic routes.

These compounds are used based on the specific requirements of the synthetic route and the desired protection strategy.

生物活性

1-Boc-3-Cbz-Aminopyrrolidine is a derivative of aminopyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a carbobenzyloxy (Cbz) group, is utilized in various synthetic applications and exhibits significant interactions with biological targets.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 257.4 ± 33.0 °C at 760 mmHg

- Flash Point : 109.5 ± 25.4 °C

The structure of this compound allows for versatile modifications, making it a valuable intermediate in drug synthesis and biological studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of medicinal chemistry, organic synthesis, and biochemical research:

- Medicinal Chemistry Applications : The compound serves as a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors. Its structural features enable it to modulate biological pathways effectively.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of aminopyrrolidine, including this compound, may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in inflammatory and microbial processes. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, while the aromatic Cbz moiety may participate in π-π interactions, enhancing binding affinity .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various aminopyrrolidine derivatives, including this compound. The results indicated notable activity against multiple bacterial strains:

| Compound | Activity (MIC) | Bacterial Strains Tested |

|---|---|---|

| This compound | 12.5 µg/ml | Staphylococcus aureus, E. coli |

| Control (Standard Antibiotic) | 6.25 µg/ml | Staphylococcus aureus |

This study highlights the potential of this compound as an antimicrobial agent .

Enzymatic Resolution Studies

Research on the enzymatic resolution of racemic aminopyrrolidines has shown that N-protected derivatives like this compound can be resolved with high enantioselectivity using lipases. For instance, a study reported over 99% enantiomeric excess (ee) for the resolved product at moderate conversion rates .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Boc-3-Cbz-Aminopyrrolidine?

The synthesis typically involves sequential protection of the pyrrolidine scaffold. First, the primary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in a solvent like dichloromethane or THF. The secondary amine is then protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions (e.g., sodium bicarbonate). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Critical parameters include maintaining anhydrous conditions and stoichiometric control to avoid overprotection .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H and ¹³C NMR : To confirm the presence of Boc and Cbz groups (e.g., tert-butyl signals at ~1.4 ppm, benzyl aromatic protons at ~7.3 ppm).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]⁺ at m/z 379.4 for C₁₉H₂₆N₂O₆).

- Infrared Spectroscopy (IR) : To identify carbonyl stretches (Boc: ~1680 cm⁻¹; Cbz: ~1720 cm⁻¹). Cross-referencing with literature data ensures accuracy, particularly for distinguishing regioisomers .

Q. What safety precautions are critical when handling this compound?

Mandatory measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for professional disposal services. Storage at 2–8°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized during Cbz protection?

Variables to test include:

- Catalyst Selection : DMAP (4-dimethylaminopyridine) enhances acylation rates.

- Solvent Polarity : THF or DMF improves solubility of intermediates.

- Temperature : Reactions at 0–5°C minimize side reactions (e.g., racemization). Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and adjust stoichiometry if unreacted amine persists .

Q. How to resolve discrepancies in NMR data for protected aminopyrrolidine derivatives?

Conflicting signals may arise from dynamic effects (e.g., rotamers of the Cbz group). Strategies include:

- Variable-Temperature NMR : Cooling to –40°C slows conformational exchange, sharpening split peaks.

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity.

- Computational Modeling : Compare experimental shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What strategies mitigate racemization during chiral derivatization?

For enantiopure synthesis:

- Chiral Auxiliaries : Use (R)- or (S)-Boc-3-aminopyrrolidine (CAS 147081-49-0) as starting material.

- Low-Temperature Deprotection : Cleave Boc groups with TFA at –20°C to preserve stereochemistry.

- Chiral HPLC : Validate enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. How to design a kinetic study for Boc/Cbz deprotection under acidic conditions?

Experimental Setup :

- Variables : Acid concentration (HCl vs. TFA), temperature (25–60°C), and solvent (dioxane vs. DCM).

- Monitoring : Withdraw aliquots at intervals and quench with NaHCO₃. Analyze by HPLC (C18 column, acetonitrile/water gradient) to quantify free amine. Data Analysis :

- Plot ln([reactant]) vs. time to determine rate constants (k).

- Compare activation energies (Arrhenius plots) for Boc vs. Cbz cleavage .

Q. Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses?

- Intermediate Characterization : Isolate and validate each step (e.g., Boc-protected intermediate via ¹H NMR).

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., overalkylation or hydrolysis).

- Solvent Purity : Ensure anhydrous conditions via molecular sieves or distillation .

Q. What computational tools aid in predicting physicochemical properties?

- LogP and Solubility : Use SwissADME or ACD/Labs to estimate partition coefficients and aqueous solubility.

- pKa Prediction : SPARC or MarvinSuite calculates basicity of the pyrrolidine nitrogen (~9.5 for Boc-protected amine).

- Conformational Analysis : Molecular dynamics (AMBER or GROMACS) models steric effects of bulky protecting groups .

Q. Data Contradiction Analysis

Q. How to address conflicting literature reports on reaction conditions?

- Meta-Analysis : Tabulate published methods (e.g., solvent, catalyst, yield) to identify trends.

- Reproducibility Tests : Replicate key procedures with controlled variables (e.g., moisture levels, reagent grade).

- Error Source Identification : Cross-check spectral data (e.g., CAS 186550-13-0 vs. 885270-27-9) to rule out misannotation .

属性

IUPAC Name |

tert-butyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSYDQGCKDPQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。